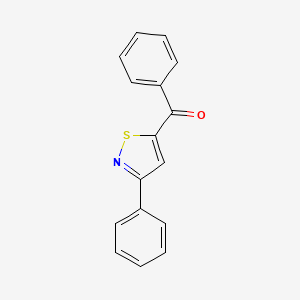
Methanone, phenyl(3-phenyl-5-isothiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, phenyl(3-phenyl-5-isothiazolyl)- is a chemical compound with the molecular formula C16H11NOS This compound features a methanone group bonded to a phenyl ring and a 3-phenyl-5-isothiazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(3-phenyl-5-isothiazolyl)- typically involves the reaction of 3-phenyl-5-isothiazolyl derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Methanone, phenyl(3-phenyl-5-isothiazolyl)- are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, phenyl(3-phenyl-5-isothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, phenyl(3-phenyl-5-isothiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of Methanone, phenyl(3-phenyl-5-isothiazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: Similar in structure but lacks the isothiazolyl group.
Phenyl isothiazole derivatives: Share the isothiazolyl group but differ in the attached functional groups.
Uniqueness
Methanone, phenyl(3-phenyl-5-isothiazolyl)- is unique due to the presence of both the methanone and isothiazolyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
188483-20-7 |
|---|---|
Molekularformel |
C16H11NOS |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
phenyl-(3-phenyl-1,2-thiazol-5-yl)methanone |
InChI |
InChI=1S/C16H11NOS/c18-16(13-9-5-2-6-10-13)15-11-14(17-19-15)12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
OWBWRABEQIVFCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC(=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





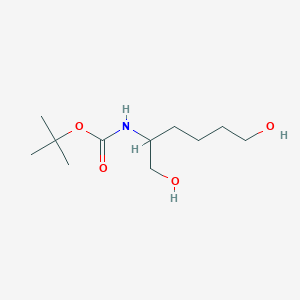
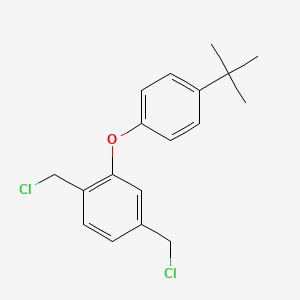
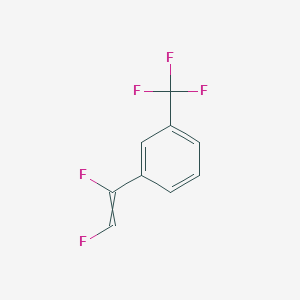
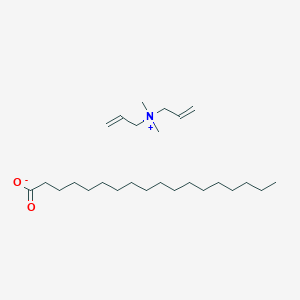
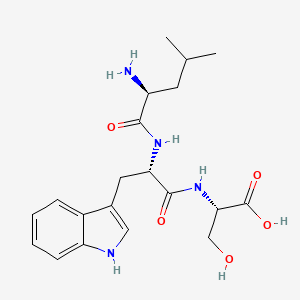


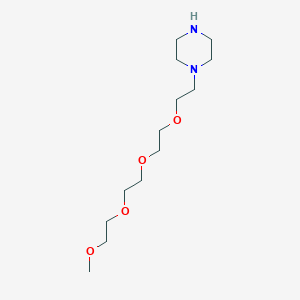
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
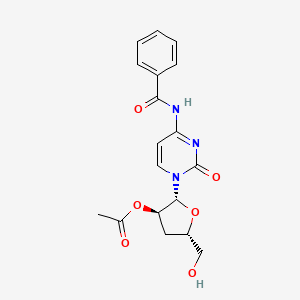
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
